molecular formula C10H15N3 B13702672 6-Ethyl-5,6,7,8-tetrahydroquinazolin-2-amine

6-Ethyl-5,6,7,8-tetrahydroquinazolin-2-amine

Cat. No.: B13702672
M. Wt: 177.25 g/mol
InChI Key: NDUCUOGTACUHCO-UHFFFAOYSA-N
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Description

6-Ethyl-5,6,7,8-tetrahydroquinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5,6,7,8-tetrahydroquinazolin-2-amine typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process is relatively straightforward and involves the following steps:

  • Preparation of α-aminoamidines.
  • Reaction with bis-benzylidene cyclohexanones.
  • Isolation and purification of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5,6,7,8-tetrahydroquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Ethyl-5,6,7,8-tetrahydroquinazolin-2-amine involves its interaction with specific molecular targets. For instance, it binds to the active sites of enzymes like dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), inhibiting their activity. This inhibition disrupts essential metabolic pathways in Mycobacterium tuberculosis, leading to its death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-5,6,7,8-tetrahydroquinazolin-2-amine is unique due to its ethyl group, which can influence its hydrophobicity and binding affinity to specific molecular targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and selectivity.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

6-ethyl-5,6,7,8-tetrahydroquinazolin-2-amine

InChI

InChI=1S/C10H15N3/c1-2-7-3-4-9-8(5-7)6-12-10(11)13-9/h6-7H,2-5H2,1H3,(H2,11,12,13)

InChI Key

NDUCUOGTACUHCO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=NC(=NC=C2C1)N

Origin of Product

United States

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